![molecular formula C₁₀H₁₂N₄O₅ B1140356 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one CAS No. 59892-40-9](/img/structure/B1140356.png)
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one
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Overview
Description
“4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” is a nitrogen-containing heterocycle . It is related to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , which have been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are related to “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one”, involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” is related to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These compounds are nitrogen-containing heterocycles and have been used in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one” related compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Synthesis and Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This suggests that the compound could have a wide range of biomedical applications.
Clinical Diversity
Pyridine, a key component of the compound, is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . This suggests that the compound could have significant clinical diversity and could be used in the formulation of pharmaceuticals.
Anticancer Agent
Pyrazofurin, a C-nucleoside which inhibits pyrimidine biosynthesis, is being tested clinically as an anticancer agent . Given the structural resemblance of the compound to pyrazofurin, it’s possible that it could also have potential as an anticancer agent.
Inhibition of Purine Biosynthesis
The active metabolite of Pyrazofurin has a structural resemblance to 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl 5’-monophosphate (AICAR), a nucleotide intermediate in the purine biosynthesis pathway . This suggests that the compound could potentially inhibit purine biosynthesis, which could have implications in the treatment of various diseases.
Antimicrobial Efficacy
There is a mention of a series of imidazo pyridine scaffolds that have been synthesized and evaluated for their antimicrobial efficacy . Given the structural similarities, it’s possible that the compound could also have antimicrobial properties.
HIV Treatment
There is a mention of a compound with a similar structure that was found to be active against HIV . This suggests that the compound could potentially be used in the treatment of HIV.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of pharmacological properties . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension . They also show activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown significant biomedical applications . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and for the treatment of Parkinson’s disease .
Biochemical Pathways
Related compounds have been reported to have significant effects on various biological systems .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
properties
IUPAC Name |
4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMHPHGOOTALN-VPCXQMTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C2=NNN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one |
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